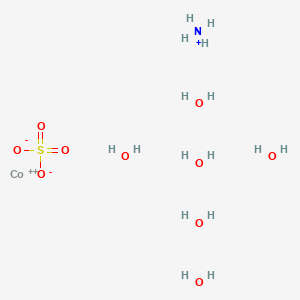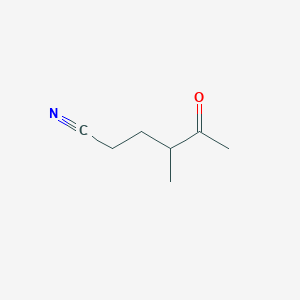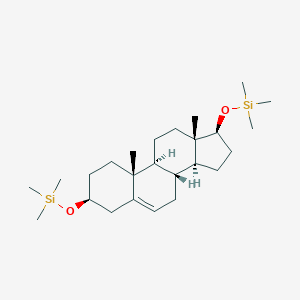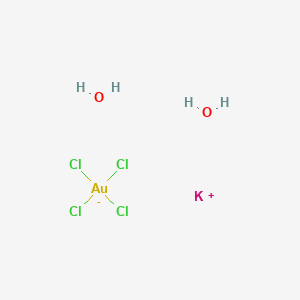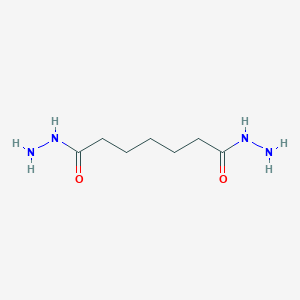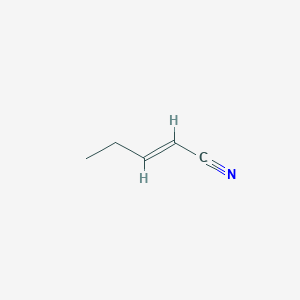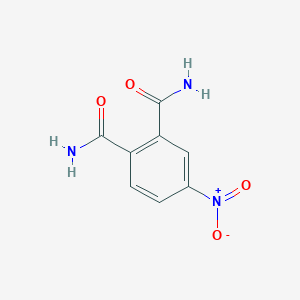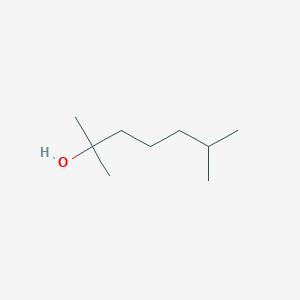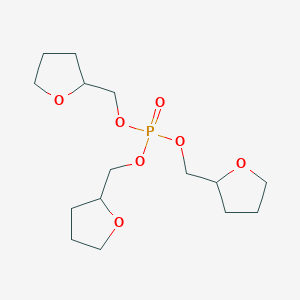
Furfuryl alcohol, phosphate (3:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furfuryl alcohol, phosphate (3:1) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a phosphate ester of furfuryl alcohol, a natural organic compound that is commonly found in plants. Furfuryl alcohol, phosphate (3:1) is synthesized by the reaction of furfuryl alcohol with phosphoric acid.
Aplicaciones Científicas De Investigación
Furfuryl alcohol, phosphate (3:1) has potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, it can be used as a plant growth regulator and a pesticide. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In materials science, it can be used as a flame retardant and a plasticizer.
Mecanismo De Acción
The mechanism of action of furfuryl alcohol, phosphate (3:1) is not well understood. However, it is believed to work by modulating various signaling pathways in cells, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
Furfuryl alcohol, phosphate (3:1) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve the survival rate of mice with sepsis and reduce the severity of acute lung injury in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of furfuryl alcohol, phosphate (3:1) for lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on furfuryl alcohol, phosphate (3:1). One direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential use as a therapeutic agent. Another direction is to study its potential as a plant growth regulator and pesticide. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects.
Métodos De Síntesis
Furfuryl alcohol, phosphate (3:1) is synthesized by the reaction of furfuryl alcohol with phosphoric acid. The reaction is carried out at high temperatures and pressures, and the resulting product is a clear liquid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
10427-00-6 |
|---|---|
Nombre del producto |
Furfuryl alcohol, phosphate (3:1) |
Fórmula molecular |
C15H27O7P |
Peso molecular |
350.34 g/mol |
Nombre IUPAC |
tris(oxolan-2-ylmethyl) phosphate |
InChI |
InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2 |
Clave InChI |
YUUDAJZHJYVGCS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
SMILES canónico |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Otros números CAS |
10427-00-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



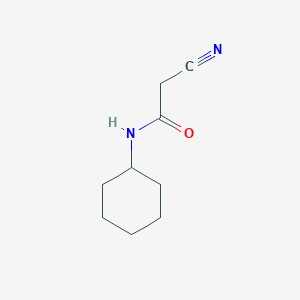
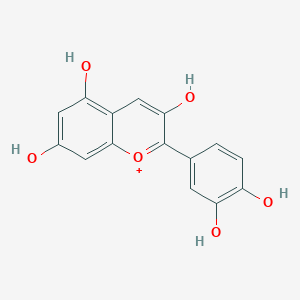
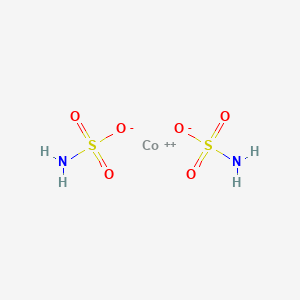
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
